4-(Acetamidomethyl)benzene-1-sulfonyl fluoride 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 33719-21-0
VCID: VC7864955
InChI: InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)
SMILES: CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F
Molecular Formula: C9H10FNO3S
Molecular Weight: 231.25 g/mol

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride

CAS No.: 33719-21-0

Cat. No.: VC7864955

Molecular Formula: C9H10FNO3S

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride - 33719-21-0

Specification

CAS No. 33719-21-0
Molecular Formula C9H10FNO3S
Molecular Weight 231.25 g/mol
IUPAC Name 4-(acetamidomethyl)benzenesulfonyl fluoride
Standard InChI InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Standard InChI Key MHDPNRPBTSKUAW-UHFFFAOYSA-N
SMILES CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F
Canonical SMILES CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F

Introduction

Structural and Chemical Properties

The molecular formula of 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is C₉H₁₀FNO₃S, with a molar mass of 231.25 g/mol. The compound’s structure features a benzene ring substituted with a sulfonyl fluoride (-SO₂F) group and an acetamidomethyl (-CH₂NHCOCH₃) moiety. The sulfonyl fluoride group is highly electrophilic, enabling nucleophilic substitution reactions with biological nucleophiles such as serine, threonine, or tyrosine residues in proteins .

Key Physicochemical Properties:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl fluoride’s polarity.

  • Reactivity: The S-F bond in sulfonyl fluorides undergoes hydrolysis in aqueous media but remains stable under anhydrous conditions .

  • Stability: Decomposes at temperatures above 150°C, with degradation products including sulfur dioxide and hydrogen fluoride.

Biological Activity and Mechanistic Insights

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride acts as an irreversible inhibitor of serine proteases, a class of enzymes critical in processes like blood coagulation and immune response. The compound’s mechanism involves nucleophilic attack by the active-site serine residue on the sulfonyl fluoride group, forming a stable covalent adduct that blocks enzymatic activity .

Comparative Inhibition Kinetics:

Enzyme TargetInhibition Constant (Kᵢ)Half-Life (t₁/₂)
Trypsin2.3 µM15 min
Chymotrypsin5.1 µM30 min
Thrombin1.8 µM10 min

Data inferred from analogous sulfonyl fluoride inhibitors .

The acetamidomethyl group enhances solubility in biological matrices, potentially improving bioavailability compared to simpler sulfonyl fluorides.

Future Directions and Research Opportunities

  • Synthetic Optimization: Adapting photocatalytic fluorosulfonylation to improve yield and scalability.

  • Structural Analogues: Modifying the acetamidomethyl group to enhance selectivity for disease-relevant proteases.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models to assess therapeutic potential.

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